AG2034 - 177575-17-6

AG2034

Catalog Number: EVT-258798
CAS Number: 177575-17-6
Molecular Formula: C18H21N5O6S2
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AG 2034 is a glutamic acid derivative.
Overview

AG2034 is a compound classified as a glycinamide ribonucleotide formyltransferase inhibitor, specifically targeting the enzyme involved in the de novo synthesis of purine nucleotides. This compound was developed to enhance the efficacy of cancer treatments by inhibiting the glycinamide ribonucleotide formyltransferase activity, which is critical in the purine biosynthesis pathway. Its design was informed by structural insights from X-ray crystallography studies of the enzyme from Escherichia coli .

Source and Classification

AG2034 was initially developed by Yissum Research Development Company Ltd. It is categorized under antifolates and is considered a second-generation inhibitor of glycinamide ribonucleotide formyltransferase, with potential applications in treating various cancers and autoimmune diseases . The chemical structure of AG2034 can be represented as follows:

  • Chemical Name: (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid
  • CAS Number: 177575-17-6 .
Synthesis Analysis

AG2034 can be synthesized through a multi-step chemical process involving several key reactions that build its complex structure. The synthesis typically begins with the formation of the pyrimidine ring, followed by the introduction of various functional groups that lead to the final product. Technical details regarding the synthesis include:

  1. Starting Materials: Commonly used reagents include amino acids and derivatives that serve as building blocks for the pyrimidine structure.
  2. Reactions: The synthesis involves condensation reactions, amidation, and cyclization processes to construct the bicyclic framework characteristic of AG2034.
  3. Purification: Post-synthesis purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify AG2034 from reaction mixtures .
Molecular Structure Analysis

The molecular structure of AG2034 features a complex arrangement of rings and functional groups that contribute to its biological activity:

  • Structure: AG2034 contains a pyrido-pyrimidine core, along with an amine and carboxylic acid groups that enhance its solubility and interaction with biological targets.
  • Data: The molecular formula for AG2034 is CHN O S , indicating a substantial number of carbon, nitrogen, oxygen, and sulfur atoms that play roles in its pharmacological interactions .
Chemical Reactions Analysis

AG2034 primarily functions through its inhibition of glycinamide ribonucleotide formyltransferase. The key chemical reactions involved include:

  1. Inhibition Mechanism: AG2034 competes with the natural substrate for binding to the active site of glycinamide ribonucleotide formyltransferase, effectively blocking its activity.
  2. Pharmacokinetics: Studies have shown that AG2034 exhibits a trimodal elimination pattern with varying half-lives across different phases (α = 8.7 minutes, β = 72.6 minutes, γ = 364.2 minutes) .
  3. Metabolism: The compound undergoes metabolic conversion in vivo, where it can be detected in various forms, including polyglutamates .
Mechanism of Action

AG2034's mechanism of action is centered around its role as an inhibitor of glycinamide ribonucleotide formyltransferase:

  • Process: By inhibiting this enzyme, AG2034 disrupts the de novo synthesis pathway for purine nucleotides, leading to reduced availability of adenine and guanine nucleotides necessary for DNA synthesis and cell proliferation.
  • Data: In clinical studies, AG2034 has demonstrated significant antitumor efficacy in various cancer cell lines by inducing cytotoxic effects related to nucleotide depletion .
Physical and Chemical Properties Analysis

AG2034 exhibits several notable physical and chemical properties:

  • Physical Properties:
    • Appearance: Typically presented as a crystalline solid.
    • Solubility: Soluble in polar solvents such as dimethyl sulfoxide (DMSO) and water at certain pH levels.
  • Chemical Properties:
    • Stability: AG2034 is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
    • Interaction Profile: Its structure allows for specific interactions with biological macromolecules, enhancing its potential as a targeted therapeutic agent .
Applications

AG2034 has potential applications primarily in oncology:

  • Scientific Uses:
    • Cancer Treatment: Investigated for its efficacy against various cancers due to its ability to inhibit cell growth by targeting nucleotide synthesis pathways.
    • Research Tool: Used in laboratory studies to explore mechanisms of resistance in cancer cells and evaluate new therapeutic strategies involving antifolates .
Molecular Design and Rational Drug Development of AG2034

Structural Optimization Based on GARFT Enzyme Crystallography

AG2034 (4-[2-(2-amino-4-oxo-4,6,7,8-tetrahydro-3H-pyrimidino[5,4-b][1,4]thiazin-6-yl)-(S)-ethyl]-2,5-thienoyl-L-glutamic acid) exemplifies structure-based drug design, with its development fundamentally rooted in X-ray crystallographic analysis of the glycinamide ribonucleotide formyltransferase (GARFT) enzyme. The human GARFT domain, part of a trifunctional enzyme (C1-synthase) involving aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT) and cyclohydrolase activities, provided the structural blueprint. Crystallographic studies revealed key interactions between the folate cofactor 10-formyltetrahydrofolate (10-fTHF) and the GARFT active site, particularly highlighting a deep hydrophobic pocket adjacent to the formyl transfer site and specific hydrogen-bonding residues critical for substrate recognition [4] [8].

AG2034's design strategically exploits these structural insights:

  • Core Mimicry: The pyrimidino[5,4-b][1,4]thiazine ring system replaces the traditional pteridine or quinazoline, serving as a bioisostere for the folate cofactor while introducing enhanced electronic and steric properties. The 2-amino-4-oxo configuration is crucial for mimicking the natural folate's hydrogen-bonding network within the active site.
  • Hydrophobic Occupancy: The fused thiazine ring optimally occupies the hydrophobic pocket identified near the formyl binding site, contributing significantly to binding energy. Computational modeling confirmed that bulkier hydrophobic groups at this position increased van der Waals contacts without disrupting critical polar interactions [8].
  • Stereochemical Precision: The (S)-configuration at the C6 position of the pyrimidinothiazine core ensures proper spatial orientation of the ethyl linker and subsequent thienoyl-glutamate moiety, aligning them with binding sub-pockets. Crystallographic structures of AG2034 bound to human GARFT confirmed this precise positioning, showing the ethyl linker extending the molecule towards the solvent-accessible region where the glutamate binds [6] [8].
  • Transition State Analogy: The overall conformation of AG2034, stabilized by the rigid heterocyclic core and the ethyl linker, closely resembles the proposed transition state of the formyl transfer reaction from 10-fTHF to β-GAR, contributing to its potent inhibitory activity (Ki = 28 nM) [6] [10].

Table 1: Key Structural Features of AG2034 Informed by GARFT Crystallography

Structural ElementStructural Basis (Crystallography)Functional Consequence
Pyrimidino[5,4-b][1,4]thiazine CoreMimics folate pteridine ring H-bonding; fills hydrophobic pocketHigh affinity binding (Ki = 28 nM)
2-Amino-4-oxo ConfigurationForms critical H-bonds with Asp144, His108, and backbone amidesEssential for anchoring inhibitor in active site
(S)-Configuration at C6Optimal spatial orientation of ethyl linker and thienoylglutamateProper placement for FPGS recognition and polyglutamation
Ethyl Linker (-CH₂CH₂-)Bridges core and thienoyl ring; optimal length for active site traversalBalances conformational flexibility and binding affinity

Computational Modeling of Folate Receptor Binding Dynamics

Beyond targeting GARFT, AG2034 was designed for selective cellular uptake via folate receptors (FRs), particularly FRα, overexpressed in many epithelial cancers. Achieving this required meticulous optimization of its binding affinity to FRα, distinct from its GARFT inhibition, accomplished through advanced computational modeling.

  • Homology Modeling of FRα: Prior to the availability of direct FRα crystal structures, homology models were constructed using the structurally related riboflavin-binding protein (RfBP) as a template. These models predicted the folate/antifolate binding pocket within the FRα clamshell structure, formed by eight β-strands and flanked by flexible loops. Molecular dynamics (MD) simulations explored the flexibility of these loops and their influence on ligand access and binding [7].
  • Docking and Binding Mode Prediction: AG2034, along with folic acid and other antifolates (like lometrexol and pemetrexed), was docked into the FRα homology model. Simulations predicted that AG2034's thienoyl ring and glutamate moiety engage in key interactions:
  • The α- and γ-carboxylates of the glutamate form salt bridges with conserved Arg residues (Arg103, Arg106) at the pocket's base.
  • The thienoyl ring participates in π-stacking and hydrophobic interactions within the pocket.
  • The pyrimidinothiazine core contributes to overall shape complementarity and hydrophobic contacts.
  • Affinity Prediction and Optimization: Free energy perturbation (FEP) calculations and molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) methods were employed to estimate binding free energies (ΔGbind) and dissociation constants (Kd). These simulations accurately predicted AG2034's exceptionally high affinity for FRα (Kd = 0.0042 nM), significantly surpassing folic acid itself. The modeling highlighted the critical role of the thienoyl-for-benzoyl substitution in enhancing hydrophobic contacts compared to traditional benzoyl-based antifolates, without compromising the essential ionic interactions of the glutamate [6] [7].
  • Dynamics of Binding: MD trajectories over tens of nanoseconds revealed the stability of the AG2034-FRα complex. The simulations showed minimal conformational change in FRα upon AG2034 binding compared to folic acid, suggesting a near-perfect fit. Water molecules bridging specific polar interactions between AG2034 and FRα residues (e.g., Ser174, Tyr85) were also identified as contributing to the high affinity and specificity [7].

This computationally guided design ensured AG2034 exploits FRα-mediated endocytosis for highly efficient tumor cell targeting, minimizing uptake by normal tissues relying primarily on the reduced folate carrier (RFC).

Structure-Activity Relationship (SAR) Analysis of Thienoyl-Glutamate Analogues

The development of AG2034 involved systematic exploration of its structural components, establishing critical SAR principles for thienoyl-glutamate antifolates targeting GARFT via FRα:

  • Heterocyclic Core Modifications: The pyrimidino[5,4-b][1,4]thiazine core was identified as optimal. Earlier quinazoline-based GARFT inhibitors (e.g., lometrexol) showed activity but lacked the desired tumor selectivity and suffered from toxicity. Replacing the pyrimidine ring in classical antifolates with the pyrimidinothiazine significantly improved GARFT inhibition potency and FRα binding affinity simultaneously. Opening the thiazine ring or altering the ring size dramatically reduced activity (>100-fold loss in potency), confirming the necessity of the rigid, planar bicyclic structure [4] [6].
  • Bridge Length and Composition: The ethyl linker (-CH2-CH2-) connecting the core to the thienoyl ring proved critical. Shorter (methyl) or longer (propyl, butyl) linkers resulted in substantial losses (10-100 fold) in both GARFT inhibition (Ki) and cellular antiproliferative activity (IC50). Molecular modeling indicated the ethyl length optimally positions the thienoyl ring for interactions within a specific sub-pocket of GARFT while maintaining the correct distance for FRα binding. Replacing the aliphatic chain with unsaturation or heteroatoms abolished activity [6] [8].
  • Aryl Ring Bioisosterism (Thienoyl vs. Benzoyl): The 2,5-thienoyl moiety is a key SAR feature distinguishing AG2034. Compared to its benzoyl counterpart:
  • Enhanced GARFT Inhibition: The thienoyl ring improved Ki by approximately 3-5 fold. Crystallography showed sulfur atoms forming favorable van der Waals contacts and potential dipole interactions within a hydrophobic region of the GARFT active site inaccessible to the benzoyl phenyl ring [6] [8].
  • Superior FRα Affinity: The thienoyl ring significantly increased FRα binding affinity (Kd lowered by >10-fold). Computational studies suggested improved shape complementarity and hydrophobic interactions within the FRα binding pocket [6] [7].
  • Glutamate Stereochemistry and Modifications: The natural L-configuration of the glutamate is essential. The D-isomer showed negligible activity due to poor recognition by both FRα and folylpolyglutamate synthetase (FPGS). Minor modifications to the glutamate α-carboxylate or amino group drastically reduced FPGS activity and cellular potency. While the γ-carboxylate could tolerate minor steric changes in some analogues, its negative charge is crucial for high-affinity FRα binding and efficient RFC transport as a secondary uptake route [4] [6].

Table 2: Key SAR Findings for AG2034 and Key Analogues

Structural VariationGARFT KiFRα Kd (nM)CCRF-CEM IC50 (nM)Primary Effect
AG2034 (Thienoyl, Ethyl linker, L-Glu)28 nM0.00422.9Reference Compound
Benzoyl Analogue~100 nM~0.05~10↓ GARFT affinity, ↓ FRα affinity
Methyl Linker (-CH2-)>500 nM>0.1>100↓↓ GARFT affinity, ↓ FRα affinity
Propyl Linker (-CH2CH2CH2-)~250 nM~0.08~50↓ GARFT affinity, ↓ FRα affinity
D-Glutamate Isomer30 nM>100>1000↓↓ Cellular uptake (FPGS/RFC/FR)
Core Opened (e.g., remove thiazine S)>1000 nMND>1000↓↓ GARFT affinity, Loss of core rigidity

Role of Folylpolyglutamate Synthetase in Cellular Retention Mechanisms

AG2034's efficacy relies not only on potent target inhibition and selective uptake but also on efficient metabolic activation and prolonged intracellular retention, mediated by folylpolyglutamate synthetase (FPGS).

  • FPGS Substrate Recognition: AG2034 is an excellent substrate for FPGS (Km = 6.4 µM for rat liver FPGS), comparable to natural folates. This efficiency stems from its structural mimicry of natural folates: the L-glutamate moiety provides the obligatory attachment point; the core and linker regions contribute to overall binding affinity to FPGS; and the presence of the 2-amino-4-oxo group enhances recognition, similar to classical antifolates like methotrexate. The thienoyl moiety does not hinder FPGS binding or catalysis [4] [6].
  • Polyglutamation Process: FPGS sequentially adds multiple glutamate residues, linked via γ-peptide bonds, to the γ-carboxylate of AG2034's glutamate moiety. This results in AG2034 polyglutamates (AG2034-Glun, where n=2-5). Kinetic studies confirmed that AG2034 monoglutamate is the primary substrate, with polyglutamates being synthesized progressively [4].
  • Consequences of Polyglutamation:
  • Enhanced GARFT Inhibition: AG2034 polyglutamates exhibit significantly higher affinity for GARFT than the monoglutamate form. The additional negatively charged glutamate residues form stronger electrostatic interactions with positively charged residues lining the active site of GARFT, effectively "locking" the inhibitor in place. This effect is common among antifolate polyglutamates [4].
  • Cellular Trapping: Polyglutamated metabolites are highly polar and are no longer substrates for efflux transporters like multidrug resistance-associated proteins (MRPs). This dramatically reduces their efflux from the cell, leading to prolonged intracellular retention and sustained target inhibition even after extracellular AG2034 is removed. This "trapping" mechanism is crucial for the prolonged cytotoxic effect observed in vitro and in vivo [4] [6].
  • Altered Transport Specificity: While the monoglutamate form (AG2034-Glu1) utilizes both FRα and RFC for cellular entry, the polyglutamated forms (AG2034-Glun≥2) are essentially impermeable and remain intracellularly localized. Their primary role is target engagement and retention.
  • Pharmacological Significance: The efficient polyglutamation of AG2034 (Km 6.4 µM) is a major determinant of its cellular potency (IC50 2-4 nM). Cell lines with low FPGS activity exhibit significant resistance to AG2034, underscoring the critical role of this metabolic activation step. The high FPGS activity in many tumor types provides a degree of selectivity, as normal tissues with lower FPGS activity may be less affected, although this is counterbalanced by FRα expression levels [4] [6].

Properties

CAS Number

177575-17-6

Product Name

AG2034

IUPAC Name

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-3,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid

Molecular Formula

C18H21N5O6S2

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H4,19,20,22,23,27)/t9-,10-/m0/s1

InChI Key

HHKAOUMVRGSKLS-UWVGGRQHSA-N

SMILES

C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

AG2034; AG-2034; AG 2034

Canonical SMILES

C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1[C@@H](SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.